Cell-permeable Caspase-1 Inhibitor I Trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cell-permeable caspase-1 inhibitor I trifluoroacetate (Caspase-1 Inhibitor I-TFA) is a small molecule that inhibits the activity of caspase-1, a protease enzyme involved in the inflammatory response. Caspase-1 plays a key role in the activation of proinflammatory cytokines, such as interleukin-1β (IL-1β) and IL-18, and is a major target of anti-inflammatory therapies. Caspase-1 Inhibitor I-TFA is a potent and specific inhibitor of caspase-1 and has been used in a variety of laboratory and clinical settings.
Applications De Recherche Scientifique
Caspase-1 Inhibitor I-TFA has been used in a variety of scientific research applications. It has been used to study the role of caspase-1 in inflammation, as well as in the activation of proinflammatory cytokines. It has also been used to study the role of caspase-1 in apoptosis and cell death. In addition, Caspase-1 Inhibitor I-TFA has been used to study the role of caspase-1 in diseases such as sepsis, rheumatoid arthritis, and Alzheimer’s disease.
Mécanisme D'action
Caspase-1 Inhibitor I-TFA works by inhibiting the activity of caspase-1. Caspase-1 is a protease enzyme that is involved in the inflammatory response. When caspase-1 is inhibited, the inflammatory response is suppressed. Caspase-1 Inhibitor I-TFA binds to the active site of caspase-1 and prevents it from cleaving its substrates, which in turn prevents the inflammatory response.
Biochemical and Physiological Effects
Caspase-1 Inhibitor I-TFA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of caspase-1, which reduces the production of proinflammatory cytokines such as IL-1β and IL-18. It has also been shown to reduce the production of other inflammatory mediators such as nitric oxide and prostaglandins. In addition, Caspase-1 Inhibitor I-TFA has been shown to reduce the production of reactive oxygen species, which can damage cells and tissues.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using Caspase-1 Inhibitor I-TFA in laboratory experiments is its specificity. Caspase-1 Inhibitor I-TFA is a specific inhibitor of caspase-1 and does not inhibit other proteases. This makes it an ideal tool for studying the role of caspase-1 in inflammation and other biological processes. The main limitation of Caspase-1 Inhibitor I-TFA is its cost. Caspase-1 Inhibitor I-TFA is relatively expensive compared to other caspase-1 inhibitors.
Orientations Futures
For the use of Caspase-1 Inhibitor I-TFA include further investigation into its potential therapeutic applications. Caspase-1 Inhibitor I-TFA could be used to treat a variety of inflammatory diseases, such as sepsis, rheumatoid arthritis, and Alzheimer’s disease. In addition, further research could be done to determine the optimal dose and duration of treatment with Caspase-1 Inhibitor I-TFA. Finally, further research could be done to identify novel caspase-1 inhibitors that are more cost-effective and have fewer side effects.
Méthodes De Synthèse
Caspase-1 Inhibitor I-TFA is synthesized from a trifluoroacetylated peptide, which is then hydrolyzed to release the inhibitor. The peptide is composed of two amino acids, Gly-Lys, and is coupled to trifluoroacetic acid. The resulting peptide is then hydrolyzed to release the inhibitor, which is a small molecule containing a trifluoroacetate group.
Propriétés
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C97H160N20O24.C2HF3O2/c1-46(2)37-66(85(129)100-57(21)81(125)106-68(39-48(5)6)87(131)109-67(38-47(3)4)86(130)104-61(25)96(140)116-35-27-30-74(116)92(136)110-71(43-63-31-33-65(120)34-32-63)90(134)115-77(53(15)16)94(138)102-56(20)80(124)105-64(45-118)44-75(121)122)108-88(132)70(41-50(9)10)111-95(139)78(54(17)18)114-84(128)60(24)101-91(135)73-29-28-36-117(73)97(141)72(42-51(11)12)112-89(133)69(40-49(7)8)107-82(126)58(22)103-93(137)76(52(13)14)113-83(127)59(23)99-79(123)55(19)98-62(26)119;3-2(4,5)1(6)7/h31-34,45-61,64,66-74,76-78,120H,27-30,35-44H2,1-26H3,(H,98,119)(H,99,123)(H,100,129)(H,101,135)(H,102,138)(H,103,137)(H,104,130)(H,105,124)(H,106,125)(H,107,126)(H,108,132)(H,109,131)(H,110,136)(H,111,139)(H,112,133)(H,113,127)(H,114,128)(H,115,134)(H,121,122);(H,6,7)/t55-,56-,57-,58-,59-,60-,61-,64-,66-,67-,68-,69-,70-,71-,72-,73-,74-,76-,77-,78-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXCBUYCBKDVID-SBLBPKJYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(=O)O)C=O)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)C.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C99H161F3N20O26 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2104.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ac-Ala-Ala-Val-Ala-Leu-Leu-Pro-Ala-Val-Leu-Leu-Ala-Leu-Leu-Ala-Pro-Tyr-Val-Ala-Asp-al.TFA |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.